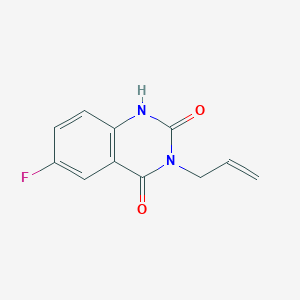

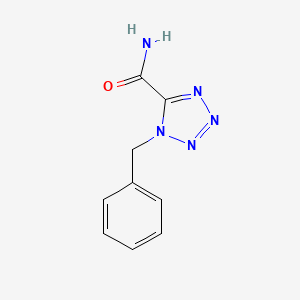

6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazoline-2,4-diones, including 6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione, has been reported in the literature . The synthesis process involves a one-pot three-component reaction, which can be performed under catalyst- and solvent-free conditions using microwave irradiation . The yields of the synthesized quinazoline-2,4-diones range from 30% to 65% .Molecular Structure Analysis

The molecular structure of 6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione was confirmed using spectroscopic analyses, including infrared (IR), nuclear magnetic resonance (NMR), and electron ionization mass spectrometry (EI-MS) techniques .Chemical Reactions Analysis

The quinazoline-2,4-diones, including 6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione, have been evaluated for their antimicrobial activities . They were found to display moderate activity against α-amylase and/or α-glucosidase enzymes .科学的研究の応用

- Researchers have synthesized a series of quinazoline-2,4-dione compounds and evaluated their binding affinity toward S1PR2 using a binding assay.

- However, two radiolabeled tracers derived from these compounds, 2a and 2i, showed low brain uptake, limiting their potential for neuroimaging applications.

- A synthesized compound, 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol , demonstrated potent inhibition of vascular endothelial cell growth (VEGF) receptor tyrosine kinase (RTK) .

- N6-(ferrocenmethyl)quinazoline-2,4,6-triamine exhibited high activity against promastigotes and intracellular amastigotes with low cytotoxicity in mammalian cells .

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Ligands

Vascular Endothelial Growth Factor (VEGF) Inhibition

Antiparasitic Activity

Bioactive Compound Synthesis

Peripheral Tissue Disease Research

作用機序

Target of Action

The primary target of 6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor that plays a crucial role in regulating cellular responses to sphingosine-1-phosphate, a bioactive lipid mediator.

Mode of Action

6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione interacts with S1PR2 by binding to it . This interaction triggers a series of intracellular events that lead to changes in cell function. The compound exhibits high binding potencies, with IC50 values less than 50 nM .

Biochemical Pathways

The binding of 6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione to S1PR2 affects the sphingosine-1-phosphate signaling pathway . This pathway plays a key role in various biological processes, including cell growth, survival, migration, and immune cell trafficking.

Pharmacokinetics

It is synthesized with good radiochemical yields, high chemical and radiochemical purity, and high molar activity . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

Result of Action

The molecular and cellular effects of 6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione’s action are largely dependent on its interaction with S1PR2. By modulating the sphingosine-1-phosphate signaling pathway, the compound can influence a variety of cellular processes .

特性

IUPAC Name |

6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHMGHDMCLVFBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=CC(=C2)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino] N-methylcarbamate](/img/structure/B2422944.png)

![2-(4-Fluorophenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2422950.png)

![ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2422953.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2422955.png)

![methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B2422956.png)

![2-{4-[1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)

![3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2422958.png)